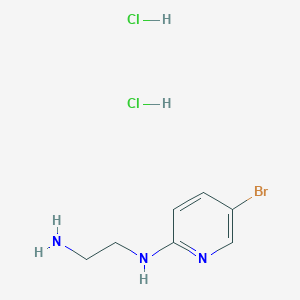

N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride

描述

Structural Classification and Systematic Nomenclature

N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride belongs to the class of organobromine compounds, specifically categorized as a brominated pyridine derivative containing an ethylenediamine moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound being formally named as 1,2-Ethanediamine, N1-(5-bromo-2-pyridinyl)-, hydrochloride (1:2). The molecular formula C7H12BrCl2N3 indicates the presence of seven carbon atoms, twelve hydrogen atoms, one bromine atom, two chloride ions, and three nitrogen atoms, resulting in a molecular weight of 288.998 atomic mass units.

The structural architecture of this compound incorporates several key functional elements that define its chemical behavior and potential applications. The pyridine ring system provides aromatic stability and electron-withdrawing characteristics, while the bromine substitution at the 5-position introduces additional reactivity patterns typical of organobromine compounds. The ethylenediamine chain, represented by the N-C-C-N backbone, contributes significant chelating capabilities that are fundamental to coordination chemistry applications. This combination of structural features positions the compound as a bifunctional molecule capable of participating in both nucleophilic substitution reactions characteristic of organobromine chemistry and coordination complex formation through the diamine functionality.

The compound exists in multiple forms, with the free base having the molecular formula C7H10BrN3 and molecular weight of 216.08, while the dihydrochloride salt form exhibits enhanced stability and solubility properties. Alternative nomenclature includes 2-N-(2-Aminoethyl)-amino-5-bromopyridine dihydrochloride and N-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride, reflecting the different approaches to naming this multifunctional molecule. The systematic classification places this compound within the broader category of halogenated heterocycles, specifically the organobromine subset, which encompasses over 1600 naturally occurring and synthetic compounds containing carbon-bromine bonds.

Historical Development in Organobromine Compound Research

The development of organobromine compound research has evolved significantly since the early recognition of bromine-containing organic molecules in natural systems. Historical investigations have revealed that of the nearly 3200 known naturally occurring organohalogen compounds, more than 1600 contain bromine, ranging from simple molecules like bromoform and bromomethane to highly complex structures found in marine organisms. This extensive natural occurrence has provided the foundation for understanding the unique reactivity patterns and biological significance of organobromine compounds, establishing the context within which synthetic derivatives like this compound have been developed.

The synthesis and characterization of brominated pyridine derivatives emerged as a significant research area due to the combination of aromatic heterocyclic chemistry with the distinctive properties imparted by bromine substitution. Organobromine compounds demonstrate intermediate reactivity between organochlorine and organoiodine compounds, making them particularly valuable for synthetic applications where balanced reactivity and cost considerations are important. The carbon-bromine bond strength of approximately 72.1 kilocalories per mole provides sufficient stability for compound handling while maintaining adequate reactivity for subsequent chemical transformations.

Research into ethylenediamine-containing compounds has historically focused on their exceptional coordination properties, with ethylenediamine itself being recognized as having two coordination sites due to the lone pairs present on each nitrogen atom. This fundamental understanding has driven the development of modified ethylenediamine derivatives, including those incorporating aromatic substituents such as brominated pyridines. The integration of these two structural motifs represents a convergence of organohalogen chemistry and coordination compound design, reflecting the evolution of synthetic strategies toward multifunctional molecules.

Contemporary research has demonstrated that organobromine compounds readily participate in radical addition and telomerization reactions, with the carbon-bromine bond serving as both an initiating site for radical generation and a chain-transfer location for propagation reactions. This dual functionality has expanded the synthetic utility of such compounds beyond traditional nucleophilic substitution patterns, opening new pathways for complex molecule construction and materials development.

Significance in Heterocyclic and Coordination Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of the broader class of halogenated heterocycles, which serve as fundamental building blocks in synthetic organic chemistry. Heterocyclic compounds containing nitrogen atoms, such as pyridines, are essential components in biological systems and pharmaceutical development, with the pyrimidine and purine bases forming the foundation of deoxyribonucleic acid structure. The introduction of bromine substitution into pyridine rings creates reactive sites that can undergo various transformations, including lithiation and palladium-catalyzed cross-coupling reactions, significantly expanding synthetic possibilities.

In coordination chemistry, compounds containing ethylenediamine functionality demonstrate exceptional chelating behavior due to the presence of two nitrogen donor atoms separated by an optimal distance for metal coordination. Ethylenediamine itself functions as a bidentate ligand, forming stable five-membered chelate rings with metal centers. The incorporation of additional aromatic nitrogen donors, as found in the pyridine ring of this compound, creates opportunities for more complex coordination modes and potentially multidentate coordination behavior.

Research investigations have demonstrated the successful synthesis and characterization of metal complexes incorporating pyridine derivatives and ethylenediamine ligands, with studies showing the formation of stable palladium complexes with general formulas such as [Pd(en)Cl(L)]NO3, where ethylenediamine serves as the primary chelating ligand and pyridine derivatives occupy the remaining coordination sites. These complexes exhibit square planar geometries typical of palladium(II) systems, with bond lengths in the range of 2.017-2.042 Angstroms for palladium-nitrogen bonds.

The combination of brominated pyridine and ethylenediamine functionalities in a single molecule provides unique opportunities for designing coordination complexes with specific electronic and steric properties. The electron-withdrawing nature of the bromine substituent influences the basicity and coordination strength of the pyridine nitrogen, while the ethylenediamine moiety maintains its strong chelating characteristics. This dual functionality enables the compound to serve as a versatile ligand system capable of forming both mono- and polynuclear metal complexes.

Furthermore, studies of related compounds have shown that metal complexes incorporating brominated pyridine ligands exhibit interesting magnetic and spectroscopic properties, with copper(II) and cobalt(II) complexes displaying room temperature magnetic moments consistent with their expected electronic configurations. The presence of bromine substituents can influence the electronic structure and reactivity of the resulting metal complexes, making such compounds valuable for investigating structure-property relationships in coordination chemistry.

Research Scope and Objectives

The research scope encompassing this compound spans multiple interconnected areas of chemical investigation, reflecting the compound's multifunctional nature and potential applications. Primary research objectives include the systematic characterization of the compound's structural properties, coordination behavior, and synthetic utility within the broader context of organobromine and heterocyclic chemistry. These investigations are designed to establish fundamental structure-property relationships that can guide the development of related compounds and their applications in advanced materials and coordination chemistry.

One significant research direction involves the comprehensive analysis of the compound's coordination chemistry, particularly its ability to function as a multidentate ligand in metal complex formation. Studies aim to elucidate the preferred coordination modes, including the determination of whether the compound acts as a bidentate ligand through the ethylenediamine moiety, a tridentate ligand incorporating the pyridine nitrogen, or exhibits more complex coordination behavior. This research includes systematic investigations of complex formation with various metal ions, structural characterization through crystallographic methods, and evaluation of the resulting complexes' electronic and magnetic properties.

Synthetic methodology development represents another crucial research objective, focusing on the optimization of preparation routes for both the target compound and its metal complexes. These studies encompass reaction condition optimization, yield improvement strategies, and the development of alternative synthetic pathways that might offer advantages in terms of efficiency, selectivity, or environmental impact. The bromine functionality provides opportunities for further chemical modifications through cross-coupling reactions, substitution processes, and radical-mediated transformations, expanding the synthetic utility of the compound as a building block for more complex molecules.

Analytical characterization studies form an essential component of the research scope, involving the application of multiple spectroscopic and analytical techniques to establish comprehensive property profiles. These investigations include nuclear magnetic resonance spectroscopy for structural confirmation, infrared spectroscopy for functional group identification, mass spectrometry for molecular weight determination, and elemental analysis for composition verification. Advanced characterization techniques such as X-ray crystallography provide detailed structural information crucial for understanding coordination geometries and intermolecular interactions.

The research objectives also encompass the evaluation of structure-activity relationships, particularly in the context of the compound's potential applications in materials science and catalysis. These studies investigate how variations in the molecular structure, coordination environment, and electronic properties influence the compound's behavior in specific applications. Understanding these relationships is essential for the rational design of improved compounds and the optimization of their performance in targeted applications.

属性

IUPAC Name |

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.2ClH/c8-6-1-2-7(11-5-6)10-4-3-9;;/h1-2,5H,3-4,9H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAPKYCELUVQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661424 | |

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-25-1 | |

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nucleophilic Substitution on 5-Bromopyridin-2-yl Precursors

- Starting Material: 5-Bromopyridin-2-yl halides or derivatives

- Nucleophile: Ethane-1,2-diamine

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol

- Conditions: Reflux or elevated temperature (80–110 °C) under nitrogen atmosphere to avoid oxidation

- Mechanism: The nucleophilic amine attacks the brominated pyridine ring, displacing the bromine atom or reacting at the 2-position to form the desired diamine derivative.

This method is supported by analogous syntheses of pyridine-ethane diamine derivatives, where halogenated pyridines react with ethylene diamine to yield corresponding substituted diamines.

Stepwise Synthesis via Pyridine-2-carboxaldehyde Derivatives

- Step 1: Reaction of 5-bromopyridine-2-carboxaldehyde with ethane-1,2-diamine to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding diamine using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Step 3: Formation of the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol).

This approach parallels the preparation of similar pyrimidinyl-ethane-1,2-diamine hydrochlorides, where aldehyde condensation followed by reduction yields the target diamine hydrochloride salt with high purity and yield.

Industrial and Continuous Flow Adaptations

- Continuous Flow Reactors: For industrial scale, the reaction between 5-bromopyridinyl derivatives and ethane-1,2-diamine can be conducted in continuous flow systems to enhance reaction control, improve yield, and reduce reaction times.

- Automated Parameter Control: Temperature, reagent feed rate, and mixing are precisely controlled to optimize product quality and minimize by-products.

- Isolation: The product is isolated by crystallization from solvents such as ethanol or methanol, followed by filtration and drying.

These methods are extrapolated from industrial practices for similar heterocyclic diamine compounds.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, DMSO | Polar solvents improve nucleophilicity |

| Temperature | 80–110 °C | Reflux or controlled heating |

| Reaction Time | 4–12 hours | Longer times improve conversion |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation of amine groups |

| Molar Ratio (Diamine:Substrate) | 1:1 to 2:1 | Excess diamine can drive reaction forward |

| Work-up | Cooling, filtration, acid treatment | Formation of dihydrochloride salt for stability |

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | 5-Bromopyridin-2-yl halide + ethane-1,2-diamine | DMSO, 80–110 °C, inert atmosphere | Simple, direct, scalable | Requires careful control of temp and atmosphere |

| Aldehyde Condensation + Reduction | 5-Bromopyridine-2-carboxaldehyde + ethane-1,2-diamine | Reflux, NaBH4 reduction, acid treatment | High purity product, well-established | Multi-step, longer synthesis time |

| Continuous Flow Industrial Process | Same as above | Automated reactors, controlled parameters | High throughput, reproducible | Requires specialized equipment |

科学研究应用

Chemistry

N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride serves as a building block in organic synthesis. It can undergo several types of chemical reactions, including:

- Oxidation : Leading to the formation of oxides.

- Reduction : Producing reduced amines.

- Substitution Reactions : The bromine atom can be replaced with different functional groups through nucleophilic substitution.

Biological Studies

This compound is being investigated for its potential biological activities , particularly its interactions with enzymes and receptors. Studies have shown that compounds with similar structures can exhibit:

- Antimicrobial properties.

- Inhibition of specific enzyme activities relevant to diseases such as cancer or metabolic disorders.

Medicinal Chemistry

Research is ongoing to explore the therapeutic applications of this compound. Its potential roles include:

- Development of new drug candidates targeting specific diseases.

- Investigation as a ligand in drug-receptor interactions.

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in various applications:

作用机制

The mechanism by which N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for metal ions, facilitating the formation of coordination complexes that can interact with biological targets. The molecular pathways involved typically include interactions with enzymes or receptors that are crucial for biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Aromatic Substituent Variations

2.1.1. Pyridine vs. Quinoline Derivatives

- N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine derivatives (e.g., Ro 41-3118 and metabolites) feature a chloroquinoline group instead of bromopyridine. The quinoline moiety is associated with antimalarial activity, as seen in , where such compounds inhibit Plasmodium falciparum growth . The larger aromatic system of quinoline may enhance π-π stacking interactions with biological targets compared to pyridine derivatives.

Heterocyclic Ring Modifications

- N1-(4-Methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride () replaces pyridine with a thiazole ring. Thiazoles are known for antimicrobial and antiviral activities. The methyl group on the thiazole increases lipophilicity, which could enhance membrane permeability compared to the bromopyridine analog .

- N1-(Naphthalen-1-yl)ethane-1,2-diamine dihydrochloride () uses a naphthyl group, a larger aromatic system that may improve stacking interactions but reduce solubility. This compound is used in analytical chemistry (e.g., Griess reagent), highlighting how aromatic substituents dictate application niches .

Diamine Backbone Modifications

- Chain Length and Substitution :

- Propane-1,3-diamine analogs (e.g., Ro 47-0543 in ) extend the diamine chain from two carbons (ethane) to three (propane). This increases flexibility and may alter binding kinetics in enzyme inhibition .

- N,N-Diethyl Substitutions : Ethyl groups on the diamine nitrogen (e.g., Ro 41-3118 metabolites) enhance lipophilicity and metabolic stability compared to unsubstituted diamines like the target compound .

Salt Forms and Impurities

- Dihydrochloride Salts : Both the target compound and analogs (e.g., ) use dihydrochloride salts to improve solubility. However, impurities such as N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine dihydrochloride () highlight the importance of stringent purification in pharmaceutical synthesis, as bulky substituents like chlorobenzyl groups can arise from side reactions .

Data Table: Structural and Physicochemical Comparison

生物活性

N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride is a compound with significant potential in various biological applications. Its unique structural features, particularly the bromine substitution on the pyridine ring, contribute to its reactivity and interaction with biological systems. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1159826-25-1

- Molecular Formula : C7H12BrCl2N3

- Molecular Weight : 289.00 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom at the 5-position of the pyridine ring enhances its reactivity, allowing it to form complexes with various biomolecules. This interaction may modulate enzyme activities or receptor functions, leading to diverse biological effects.

Biological Activities

Research has highlighted several key areas where this compound exhibits notable biological activity:

- Antiviral Activity : Compounds similar to N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine have shown effectiveness against various viral infections. For instance, studies on related pyridine derivatives have demonstrated their capacity to inhibit viral replication by targeting essential viral enzymes such as IMP dehydrogenase (IMPDH) .

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases .

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic purposes.

Table 1: Summary of Biological Activities

Case Studies

常见问题

Basic Questions

Q. What is the molecular formula and key physicochemical properties of N1-(5-Bromopyridin-2-yl)ethane-1,2-diamine dihydrochloride?

- Molecular Formula : C₇H₁₂BrCl₂N₃ (CAS 1159826-25-1), with a molecular weight of 289.00 g/mol .

- Physicochemical Properties :

- Solubility : Highly soluble in water due to its dihydrochloride salt form, which enhances ionic character .

- Stability : Stable under standard laboratory conditions but hygroscopic; storage in anhydrous environments is recommended .

- Basicity : Exhibits typical amine basicity, enabling salt formation with acids .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Key Steps :

Alkylation : React ethane-1,2-diamine with 5-bromo-2-halopyridine (e.g., 5-bromo-2-chloropyridine) via nucleophilic substitution.

Salt Formation : Treat the free base with hydrochloric acid to form the dihydrochloride salt .

- Optimized Conditions :

- Solvents : Use polar aprotic solvents (e.g., THF, DMF) or ethanol/THF mixtures to enhance reactivity .

- Temperature : Conduct reactions under ice-cooling (0–5°C) to minimize side products, followed by room-temperature stirring .

- Purification : Isolate the product via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Chromatography : Use HPLC or TLC with UV detection to assess purity (>95% by area normalization) .

- Spectroscopy :

- NMR : Confirm structure via ¹H/¹³C NMR chemical shifts (e.g., pyridinyl proton signals at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS (e.g., [M+H]+ = 290.96) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages to confirm stoichiometry .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation of derivatives?

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts for tautomers or conformers .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve overlapping amine proton signals .

- Crystallography : Perform single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. How can computational methods like DFT be applied to predict the reactivity or interaction mechanisms of this compound in catalytic systems?

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites on the 5-bromopyridinyl moiety .

- Binding Studies : Simulate interactions with biological targets (e.g., enzymes) using molecular docking to identify key hydrogen-bonding or π-stacking interactions .

- Solvent Effects : Apply COSMO-RS models to predict solubility and stability in different solvents .

Q. What advanced functionalization approaches are documented for modifying the 5-bromopyridinyl moiety to enhance research applicability?

- Cross-Coupling : Use Suzuki-Miyaura reactions to replace bromine with aryl/heteroaryl groups for diversification .

- Derivatization : React the amine group with isothiocyanates/isocyanates to form thiourea/urea derivatives for bioactivity studies .

- Coordination Chemistry : Exploit the diamine backbone to synthesize metal complexes (e.g., with Ru or Pt) for catalytic or medicinal applications .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。